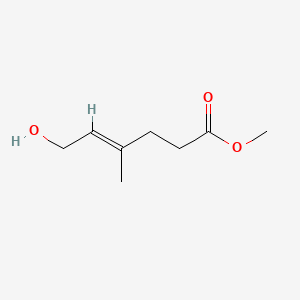

methyl (E)-6-hydroxy-4-methylhex-4-enoate

Beschreibung

Contextualization within Organic Chemistry and Ester Homologues

As an ester, methyl (E)-6-hydroxy-4-methylhex-4-enoate belongs to a class of organic compounds derived from carboxylic acids and alcohols. Esters are widespread in nature, contributing to the fragrances of fruits and flowers, and are of immense importance in the chemical industry. The reactivity of the ester group, along with the other functional groups present in the molecule—the hydroxyl group and the alkene—dictates its chemical behavior and utility in synthesis.

The general structure of an ester is R-CO-O-R', where R and R' are organic substituents. In the case of this compound, the R group is a substituted hexenyl chain, and the R' group is a methyl group. This specific arrangement of functional groups allows for a range of chemical transformations, including hydrolysis of the ester, oxidation of the alcohol, and various reactions at the double bond.

Significance as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

The true value of this compound lies in its role as a key building block for the synthesis of more complex molecules. Its linear chain and strategically placed functional groups allow for its incorporation into larger molecular frameworks. The presence of both a nucleophilic hydroxyl group and an electrophilic ester group, in addition to the reactive alkene, provides chemists with a versatile tool for carbon-carbon and carbon-heteroatom bond formation.

One of the most notable applications of this compound is as a precursor to the side chain of various natural products. The ability to stereoselectively synthesize this building block with the correct 'E' geometry at the double bond is crucial for achieving the desired stereochemistry in the final target molecule.

Overview of Related Biologically Active Natural Products and Synthetic Analogs (e.g., Mycophenolic Acid Framework)

The most prominent example showcasing the importance of this compound is its use in the total synthesis of mycophenolic acid (MPA). MPA is a potent immunosuppressant drug used to prevent organ transplant rejection and to treat autoimmune diseases. nih.govresearchgate.net It is also investigated for its antifungal, antibacterial, and antiviral properties. researchgate.net

The structure of mycophenolic acid features a complex phthalide (B148349) core attached to a heptenoic acid side chain. The synthesis of this side chain often proceeds through intermediates that are structurally very similar or identical to this compound. researchgate.net By constructing this side chain separately and then coupling it with the phthalide core, chemists can achieve a convergent and efficient synthesis of this medicinally important molecule. researchgate.net Furthermore, variations of this building block are employed to create synthetic analogs of mycophenolic acid with potentially improved therapeutic properties or different biological activities. nih.govacs.org

Chemical Compound Data

Below are tables detailing the properties of the parent carboxylic acid and a list of related chemical compounds mentioned in the context of this article.

Properties of (E)-6-hydroxy-4-methylhex-4-enoic acid

| Property | Value | Source |

| Molecular Formula | C7H12O3 | PubChem |

| Molecular Weight | 144.17 g/mol | PubChem |

| XLogP3-AA | 0.6 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 144.07864424 g/mol | PubChem |

| Monoisotopic Mass | 144.07864424 g/mol | PubChem |

| Topological Polar Surface Area | 63.6 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

53585-95-8 |

|---|---|

Molekularformel |

C8H14O3 |

Molekulargewicht |

158.19 g/mol |

IUPAC-Name |

methyl (E)-6-hydroxy-4-methylhex-4-enoate |

InChI |

InChI=1S/C8H14O3/c1-7(5-6-9)3-4-8(10)11-2/h5,9H,3-4,6H2,1-2H3/b7-5+ |

InChI-Schlüssel |

PQOBTUTWNHKPOV-FNORWQNLSA-N |

Isomerische SMILES |

C/C(=C\CO)/CCC(=O)OC |

Kanonische SMILES |

CC(=CCO)CCC(=O)OC |

Herkunft des Produkts |

United States |

Structural Elucidation and Stereochemical Considerations

Elucidation of the (E)-Geometric Isomer Configuration

The designation "(E)" in methyl (E)-6-hydroxy-4-methylhex-4-enoate specifies the geometry of the trisubstituted double bond. This nomenclature, arising from the Cahn-Ingold-Prelog priority rules, indicates that the higher priority substituents on each of the two olefinic carbons are on opposite sides of the double bond. In this case, the ethyl ester group and the hydroxymethyl group are the substituents of interest.

The stereoselective synthesis of trisubstituted alkenes is a well-established field in organic chemistry, with various methods available to control the geometric outcome. nih.govrsc.orgnih.gov The synthesis of the side chain of mycophenolic acid, a complex natural product that contains the this compound core, relies on stereocontrolled synthetic strategies to ensure the desired (E)-configuration. pg.edu.plresearchgate.net

The PubChem entry for the corresponding carboxylic acid, (E)-6-hydroxy-4-methylhex-4-enoic acid, explicitly defines the stereochemistry as (E), further corroborating this assignment. nih.gov

Conformational Analysis and Stereoelectronic Effects in Solution and Solid State

In solution, the molecule will exist as a dynamic equilibrium of multiple conformers. The most stable conformers will be those that minimize steric strain and optimize favorable stereoelectronic interactions. libretexts.org Key rotations to consider are around the C2-C3, C3-C4, C5-C6, and the ester and hydroxyl group bonds. The preference for specific conformations can be studied using a combination of NMR spectroscopy (measuring coupling constants and NOEs) and computational modeling.

Stereoelectronic effects, such as hyperconjugation, can influence the stability of different conformations. For instance, the alignment of the C-H or C-C bonds with the π-system of the double bond and the carbonyl group can lead to stabilizing interactions. The "allylic strain" between the substituents on the double bond and the adjacent sp3 carbon also plays a crucial role in determining the preferred conformation around the C3-C4 bond.

While a dedicated conformational analysis of this compound is not found in the literature, studies on analogous unsaturated esters and alcohols provide a framework for understanding its likely conformational preferences. chemtube3d.com For example, the ester group is likely to adopt a conformation where the carbonyl group is eclipsed with the C2-C3 bond to minimize steric hindrance.

Chirality and Enantiomeric Forms of this compound and its Derivatives

This compound is a chiral molecule, as it does not possess a plane of symmetry. The source of chirality is the stereogenic center at the C4 carbon atom, which is bonded to four different groups: a methyl group, a vinylic carbon, an ethyl group, and a hydrogen atom. Therefore, this compound can exist as a pair of enantiomers: (R)-methyl (E)-6-hydroxy-4-methylhex-4-enoate and (S)-methyl (E)-6-hydroxy-4-methylhex-4-enoate.

The synthesis of a single enantiomer of this compound would require either a chiral starting material, a chiral auxiliary, or an asymmetric catalyst. The transfer of chirality is a key concept in such syntheses. nih.gov The biological activity of chiral molecules is often enantiomer-dependent, with one enantiomer exhibiting the desired effect while the other may be inactive or even have undesirable effects.

Derivatives of this compound, such as mycophenolic acid, are complex, chiral natural products. liverpool.ac.uk The stereochemistry of the side chain, including the configuration at C4, is crucial for their biological function. The enantiomeric purity of these molecules is therefore of paramount importance in medicinal chemistry.

Advanced Synthetic Methodologies and Strategies

Total Synthesis Approaches to Methyl (E)-6-Hydroxy-4-Methylhex-4-Enoate

Direct Esterification Routes from Carboxylic Acids and Alcohols

The synthesis of this compound can be achieved through the direct esterification of its corresponding carboxylic acid, (E)-6-hydroxy-4-methylhex-4-enoic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation. santiago-lab.comorganic-chemistry.orgscienceinfo.commasterorganicchemistry.commasterorganicchemistry.comresearchgate.net This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). santiago-lab.comorganic-chemistry.orgscienceinfo.commasterorganicchemistry.commasterorganicchemistry.comresearchgate.net

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired methyl ester. santiago-lab.comorganic-chemistry.orgscienceinfo.commasterorganicchemistry.commasterorganicchemistry.comresearchgate.net To drive the equilibrium towards the product, the water formed during the reaction is typically removed, or a large excess of methanol is used. santiago-lab.comorganic-chemistry.orgscienceinfo.commasterorganicchemistry.commasterorganicchemistry.comresearchgate.net

Reduction-Based Synthetic Pathways (e.g., Ketone Reduction)

A plausible synthetic route to this compound involves the selective reduction of a ketone precursor, specifically methyl (E)-4-methyl-6-oxohex-4-enoate. This method relies on the chemoselective reduction of a ketone in the presence of an ester functionality.

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this transformation. researchgate.nethanyang.ac.krresearchgate.netmasterorganicchemistry.comnih.gov It is a mild reducing agent that selectively reduces aldehydes and ketones to their corresponding alcohols, while typically not affecting less reactive carbonyl groups like esters under standard conditions. researchgate.nethanyang.ac.krresearchgate.netmasterorganicchemistry.comnih.gov The reaction is generally carried out in a protic solvent such as methanol or ethanol (B145695) at room temperature. researchgate.nethanyang.ac.kr

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone, forming an alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent yields the desired secondary alcohol. Studies have shown that the reduction of γ-keto esters with sodium borohydride in methanol can efficiently produce the corresponding γ-hydroxy esters. researchgate.nethanyang.ac.kr

Alkene Functionalization Strategies (e.g., Hydroboration-Oxidation)

The synthesis of this compound can also be envisioned through the functionalization of a suitable diene precursor, such as methyl (E)-4-methylhexa-2,4-dienoate. A key reaction in this strategy is the hydroboration-oxidation of the less substituted double bond.

Hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across a double bond. wikipedia.orgwvu.edulibretexts.orgmasterorganicchemistry.com In the first step, a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), adds to the alkene. The boron atom adds to the less sterically hindered carbon, and a hydrogen atom adds to the more substituted carbon. wikipedia.orgwvu.edulibretexts.orgmasterorganicchemistry.com

For a precursor like methyl (E)-4-methylhexa-2,4-dienoate, the hydroboration would preferentially occur at the less substituted C5-C6 double bond. The subsequent oxidation step, typically carried out with hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (B78521) (NaOH), replaces the boron-carbon bond with a hydroxyl group, yielding the primary alcohol. wikipedia.orgwvu.edulibretexts.orgmasterorganicchemistry.com This method offers high regioselectivity for the formation of the primary alcohol at the terminal position of the hexenoate chain.

Convergent Synthesis from Substituted Hexenoate Precursors

Convergent synthetic strategies have been effectively employed in the total synthesis of mycophenolic acid, where the side chain, this compound, is constructed separately and then coupled with the aromatic core. A key precursor in this approach is a substituted hexenoate, such as ethyl (E)-6-bromo-4-methylhex-4-enoate.

A notable method for the stereospecific synthesis of the (E)-4-methylhex-4-enoic acid side-chain is the orthoester Claisen rearrangement. researchgate.nethanyang.ac.krresearchgate.net This reaction involves the treatment of an allylic alcohol with a trialkyl orthoacetate, such as triethyl orthoacetate, in the presence of a weak acid catalyst like propionic acid. The rearrangement proceeds through a chair-like transition state, which ensures the formation of the E-double bond with high stereospecificity. researchgate.nethanyang.ac.krresearchgate.net This method has been shown to be highly effective in the synthesis of the mycophenolic acid side-chain. researchgate.nethanyang.ac.kr

Stereoselective and Enantioselective Synthesis Techniques

Chiral Auxiliary-Mediated Asymmetric Transformations

To achieve enantioselective synthesis of chiral molecules, chiral auxiliaries can be employed. These are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. Evans oxazolidinones are a prominent class of chiral auxiliaries used in various asymmetric transformations, including alkylations and aldol (B89426) reactions. santiago-lab.comnih.govrsc.orgrsc.orgresearchgate.net

In a hypothetical application to synthesize a chiral version of this compound, one could envision attaching an Evans oxazolidinone to a suitable carboxylic acid precursor. The chiral auxiliary would then direct the stereoselective introduction of a functional group, for example, through an asymmetric aldol reaction to establish a chiral center at the hydroxyl-bearing carbon. santiago-lab.comnih.govrsc.orgrsc.orgresearchgate.net

The general principle involves the formation of a specific enolate from the N-acylated oxazolidinone, which is then reacted with an electrophile. The bulky substituent on the chiral auxiliary blocks one face of the enolate, forcing the electrophile to attack from the less hindered face, thereby inducing high diastereoselectivity. santiago-lab.comnih.govrsc.orgrsc.orgresearchgate.net After the desired stereocenter is set, the chiral auxiliary can be cleaved and recovered for reuse. santiago-lab.comnih.govrsc.orgrsc.orgresearchgate.net

Asymmetric Catalysis in Olefin and Carbonyl Functionalization

The synthesis of specific stereoisomers of this compound through asymmetric catalysis is a key area of interest for creating chiral molecules. While the provided sources focus on the utility of this compound as a building block, the principles of asymmetric catalysis are fundamental to producing enantiomerically pure versions. Chiral boron reagents, for example, have been used to achieve highly enantioselective aldol reactions, which could theoretically be applied to construct the chiral centers in precursors to the title compound. msu.edu However, specific studies detailing the direct application of asymmetric catalysis to the olefin or carbonyl groups of this compound are not extensively covered in the available research, which primarily highlights its role in the synthesis of larger molecules like mycophenolic acid.

Derivatization Strategies for Analogues and Related Compounds

The functional groups of this compound, namely the hydroxyl and ester moieties, offer multiple avenues for derivatization to create a library of analogues.

Esterification Reactions for Diverse Alcohol Moieties

The carboxylic acid precursor, (E)-6-hydroxy-4-methylhex-4-enoic acid, or its methyl ester, can be readily converted into a variety of other esters. nih.gov This is a common strategy for creating analogues of biologically active compounds. For instance, in the synthesis of mycophenolic acid (MPA) analogues, the carboxylic acid is activated and reacted with various alcohols. acs.org A common method involves using coupling agents like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDCI) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). acs.org

Another important reaction is transesterification, where the methyl ester is exchanged for a different alcohol moiety. This process is central to the synthesis of Mycophenolate mofetil, where the methyl ester of mycophenolic acid is reacted with 2-morpholinoethanol (B138140) in the presence of a catalyst like dibutyltin (B87310) oxide to form the desired product. google.comgoogle.com

Table 1: Examples of Mycophenolic Acid Analogues Synthesized via Esterification

| Starting Material | Reagent (Alcohol) | Coupling Agents | Product | Yield |

|---|---|---|---|---|

| TBDPS-protected MPA | N-hydroxyphthalimide | EDCI, DMAP | Phthalimide ester analogue | 98% |

| TBDPS-protected MPA | 2-(4-fluorophenyl)ethanol | EDCI, DMAP | 4-fluorophenethyl ester analogue | 65% |

| TBDPS-protected MPA | 2-(4-methoxyphenyl)ethanol | EDCI, DMAP | 4-methoxyphenethyl ester analogue | 75% |

Data synthesized from a study on MPA analogues. acs.org

Functional Group Interconversions of the Hydroxyl and Alkene Groups

The hydroxyl and alkene groups are key sites for structural modification. A critical functional group interconversion involves the transformation of the primary alcohol into a leaving group, such as a halide, to facilitate subsequent coupling reactions. The synthesis of mycophenolic acid has been achieved starting from methyl 6-bromo-4-methylhex-4-enoate, which is a derivative of the title compound. researchgate.net This implies a necessary conversion of the hydroxyl group into a bromide, a standard transformation achievable with reagents like N-bromosuccinimide or phosphorus tribromide.

The alkene group within the molecule can also undergo various transformations. While specific examples for this exact molecule are not detailed in the provided research, standard alkene reactions such as hydrogenation, epoxidation, or dihydroxylation could be employed to create further structural diversity.

Coupling Reactions for Complex Architectures (e.g., Mycophenolic Acid Linkages)

The derivatized form of this compound is a crucial component in constructing the side chain of mycophenolic acid. A key step in a convergent synthesis approach involves a palladium-mediated coupling reaction. Specifically, methyl 6-bromo-4-methylhex-4-enoate is coupled with an organotin derivative of the phthalide (B148349) core of mycophenolic acid. researchgate.net This type of reaction, a Stille coupling, is a powerful tool for forming carbon-carbon bonds and assembling complex molecular architectures from smaller, functionalized fragments.

Utility as a Precursor and Intermediate in Natural Product Synthesis

This compound and its derivatives are most notably utilized as key intermediates in the total synthesis of mycophenolic acid (MPA). researchgate.netnih.gov MPA is a potent immunosuppressant and an antibiotic first isolated from the fungus Penicillium brevi-compactum. nih.gov

The structure of mycophenolic acid features a substituted phthalide ring connected to a (E)-4-methylhex-4-enoic acid side-chain. nih.gov Synthetic strategies often build these two fragments separately before joining them. The title compound, or a close derivative like methyl 6-bromo-4-methylhex-4-enoate, serves as the precursor for this entire hexenoic acid side chain. researchgate.net Its stereochemistry and functional groups are essential for the final structure and biological activity of the target natural product. The convergent synthesis of MPA, where the side chain (derived from the title compound) is coupled to the phthalide core, represents an efficient strategy for producing this important pharmaceutical agent. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 53585-95-8 | C8H14O3 |

| Mycophenolic Acid (MPA) | 24280-93-1 | C17H20O6 |

| Mycophenolate mofetil | 128794-94-5 | C23H31NO7 |

| Methyl 6-bromo-4-methylhex-4-enoate | Not available | C8H13BrO2 |

| 5,7-dihydroxy-4-methylphthalide | 27973-43-1 | C9H8O4 |

| (E)-6-hydroxy-4-methylhex-4-enoic acid | 14869905 (CID) | C7H12O3 |

| 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDCI) | 25952-53-8 | C8H17N3·HCl |

| 4-dimethylaminopyridine (DMAP) | 1122-58-3 | C7H10N2 |

| 2-morpholinoethanol | 622-40-2 | C6H13NO2 |

| Dibutyltin oxide | 818-08-6 | C8H18OSn |

| N-hydroxyphthalimide | 524-38-9 | C8H5NO3 |

| 2-(4-fluorophenyl)ethanol | 7589-27-7 | C8H9FO |

| 2-(4-methoxyphenyl)ethanol | 702-23-8 | C9H12O2 |

| N-Bromosuccinimide | 128-08-5 | C4H4BrNO2 |

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Ester Moiety

The methyl ester group is a key site for nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of methyl (E)-6-hydroxy-4-methylhex-4-enoate to its corresponding carboxylic acid, (E)-6-hydroxy-4-methylhex-4-enoic acid, and methanol (B129727) is a reversible equilibrium process. chemistrysteps.comlibretexts.org The reaction is typically catalyzed by strong mineral acids, such as hydrochloric acid or sulfuric acid. egyankosh.ac.inniscpr.res.in The mechanism proceeds via the AAC2 pathway (acid-catalyzed, acyl-oxygen cleavage, bimolecular), which is common for the hydrolysis of most esters. researchgate.net

The reaction initiates with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. pearson.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a methanol molecule, followed by deprotonation of the carbonyl, yields the carboxylic acid product. pearson.com To drive the equilibrium towards the products, a large excess of water is typically employed. chemistrysteps.comlibretexts.org

Key Mechanistic Steps (Acid-Catalyzed):

Protonation of the carbonyl oxygen.

Nucleophilic attack by water.

Proton transfer to the methoxy (B1213986) group.

Elimination of methanol to form a protonated carboxylic acid.

Deprotonation to yield the final carboxylic acid.

Basic-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of this compound becomes an effectively irreversible process, known as saponification. algoreducation.commasterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the methoxide (B1231860) ion (CH3O-) as a leaving group, which subsequently deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction. chemistrysteps.commasterorganicchemistry.com This final deprotonation step drives the reaction to completion, yielding the carboxylate salt of (E)-6-hydroxy-4-methylhex-4-enoic acid and methanol. chemistrysteps.com

Key Mechanistic Steps (Base-Catalyzed):

Nucleophilic attack by hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the methoxide leaving group to form a carboxylic acid.

Irreversible deprotonation of the carboxylic acid by the methoxide ion to form a carboxylate salt and methanol.

| Condition | Catalyst/Reagent | Mechanism | Key Features |

| Acidic | Strong Acid (e.g., HCl, H₂SO₄) | AAC2 | Reversible, equilibrium-driven. chemistrysteps.comlibretexts.org |

| Basic | Strong Base (e.g., NaOH, KOH) | BAC2 (Saponification) | Irreversible due to final deprotonation step. chemistrysteps.commasterorganicchemistry.com |

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. In a typical base-catalyzed transesterification, an alkoxide, such as sodium ethoxide, would be used to convert the methyl ester into an ethyl ester. masterorganicchemistry.com The reaction proceeds through a nucleophilic acyl substitution mechanism similar to base-catalyzed hydrolysis. masterorganicchemistry.com

This process is of significant industrial importance, particularly in the production of biodiesel from triglycerides, which are triesters of glycerol. thescipub.comresearchgate.netneptjournal.com While this compound is not a triglyceride, the principles of transesterification are directly applicable. For instance, reacting it with a higher-boiling alcohol in the presence of a suitable catalyst could yield a different ester derivative. The reaction is an equilibrium process, and using a large excess of the reactant alcohol can shift the equilibrium toward the desired product. masterorganicchemistry.com

Transformations Involving the Secondary Hydroxyl Group

The secondary allylic alcohol functionality is another reactive center in the molecule, susceptible to oxidation, reduction, and nucleophilic substitution.

The secondary hydroxyl group of this compound can be oxidized to a ketone, yielding methyl (E)-4-methyl-6-oxohex-4-enoate. Due to the allylic nature of the alcohol, selective oxidation can be achieved under mild conditions, preserving the ester and the double bond.

A variety of reagents are effective for the oxidation of allylic alcohols. bohrium.comnih.gov Classical reagents like manganese dioxide (MnO2) are known for their chemoselectivity in oxidizing allylic and benzylic alcohols. nih.gov Other modern methods utilize catalytic systems, which are often more environmentally benign. For example, palladium-based catalysts in the presence of a suitable oxidant can efficiently convert allylic alcohols to the corresponding enones. bohrium.com Iron nitrate/TEMPO systems have also been reported for the aerobic oxidation of allylic alcohols. organic-chemistry.org

| Reagent/Catalyst System | Product | Key Features |

| Manganese Dioxide (MnO₂) | Methyl (E)-4-methyl-6-oxohex-4-enoate | Chemoselective for allylic/benzylic alcohols. nih.gov |

| Pd(TFA)₂/Air | Methyl (E)-4-methyl-6-oxohex-4-enoate | Catalytic, uses air as the oxidant. bohrium.com |

| Fe(NO₃)₃·9H₂O/TEMPO/O₂ | Methyl (E)-4-methyl-6-oxohex-4-enoate | Mild, aerobic oxidation. organic-chemistry.org |

| Chromic Acid (H₂CrO₄) | Methyl (E)-4-methyl-6-oxohex-4-enoate | Strong oxidant, selective for allylic alcohols under controlled conditions. acs.org |

Complete reduction of both the ester and the hydroxyl group to the corresponding alkane derivative is a challenging transformation that would require harsh conditions. A more plausible reduction would involve the ester group. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to a primary alcohol. chemistrysteps.comlibretexts.org In this case, the product would be (E)-4-methylhex-4-ene-1,6-diol. It is important to note that NaBH4 is generally not strong enough to reduce esters. libretexts.orgncert.nic.in

Selective reduction of the double bond while preserving the ester and hydroxyl functionalities could potentially be achieved through catalytic hydrogenation using specific catalysts, although this can be competitive with the reduction of the ester. Transfer hydrogenation is another potential method for selective reductions. google.com

The secondary hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. stackexchange.com However, due to its allylic position, these reactions can proceed through either an SN2 or an SN2' mechanism, the latter involving an allylic rearrangement. wikipedia.org

Direct nucleophilic substitution of the hydroxyl group is also possible under acidic conditions, where the hydroxyl group is protonated to form a good leaving group (water). libretexts.orgthieme-connect.com The reaction then proceeds via an SN1-type mechanism involving a resonance-stabilized allylic carbocation intermediate. libretexts.org This can lead to a mixture of products where the nucleophile attacks at either end of the allylic system. A variety of nucleophiles, including halides, amines, and thiols, can be employed in these reactions, often catalyzed by Lewis or Brønsted acids. sioc-journal.cn

Reactions at the Carbon-Carbon Double Bond

The trisubstituted carbon-carbon double bond in this compound is a key site of reactivity, susceptible to a variety of addition reactions. The electronic nature of this double bond, influenced by the electron-withdrawing methyl ester group and the electron-donating methyl and hydroxymethyl groups, dictates its interaction with various reagents.

Electrophilic Addition Reactions

Electrophilic addition to the alkene functionality is a characteristic reaction for this compound. The mechanism typically involves the initial attack of the electron-rich double bond on an electrophile, leading to the formation of a carbocation intermediate. The subsequent attack of a nucleophile on this carbocation yields the final addition product.

The regioselectivity of this reaction is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation intermediate. pressbooks.pub In the case of this compound, protonation of the double bond will preferentially occur at the C-5 position, leading to a tertiary carbocation at the C-4 position. This is due to the stabilizing effect of the two alkyl substituents and the adjacent carbon atom. libretexts.orglibretexts.org

For instance, the reaction with a hydrogen halide (HX) would proceed as follows:

Protonation: The π electrons of the double bond attack the hydrogen atom of the hydrogen halide, forming a new C-H bond at C-5 and a tertiary carbocation at C-4.

Nucleophilic Attack: The halide anion (X⁻) then acts as a nucleophile, attacking the electrophilic carbocation at C-4 to form the final product. libretexts.org

The general mechanism is illustrated below: Step 1: Electrophilic attack C=C + H-X → +C-C-H + X⁻ Step 2: Nucleophilic attack +C-C-H + X⁻ → X-C-C-H libretexts.org

The presence of the hydroxyl group can also influence the reaction, potentially participating in intramolecular cyclization reactions under certain conditions.

Catalytic Hydrogenation and Reduction

Catalytic hydrogenation is a powerful method for the reduction of the carbon-carbon double bond in this compound. This reaction typically employs a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen gas (H₂). The reaction is generally highly efficient and results in the syn-addition of two hydrogen atoms across the double bond.

The general transformation is as follows: this compound + H₂ --(Catalyst)--> Methyl 6-hydroxy-4-methylhexanoate

The choice of catalyst and reaction conditions can influence the outcome, particularly concerning the potential for the reduction of the ester functionality. While the carbon-carbon double bond is typically more reactive towards hydrogenation than the ester group, harsh conditions (high pressure and temperature) can lead to the reduction of the ester to a primary alcohol. youtube.com

Catalytic transfer hydrogenation offers a milder alternative to using hydrogen gas. rsc.orgresearchgate.net This method utilizes a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a suitable transition metal catalyst. rsc.orgresearchgate.netacs.org This technique can sometimes offer improved selectivity, reducing the risk of over-reduction.

| Catalyst | Hydrogen Source | Product | Notes |

| Pd/C | H₂ (g) | Methyl 6-hydroxy-4-methylhexanoate | Standard conditions, high yield expected. |

| PtO₂ | H₂ (g) | Methyl 6-hydroxy-4-methylhexanoate | Adams' catalyst, effective for alkene hydrogenation. |

| Raney Ni | H₂ (g) | Methyl 6-hydroxy-4-methylhexanoate | Can require higher pressures and temperatures. |

| [Ir(cod)py(PCP)]PF₆ | Isopropanol | Methyl 6-hydroxy-4-methylhexanoate | Example of a transfer hydrogenation catalyst. acs.org |

Epoxidation and Dihydroxylation Reactions

The carbon-carbon double bond of this compound can be oxidized to form an epoxide or a diol.

Epoxidation is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond, resulting in a syn-addition. The allylic hydroxyl group can direct the epoxidation to occur on the same face of the molecule, a phenomenon known as substrate-directed epoxidation.

Dihydroxylation involves the addition of two hydroxyl groups across the double bond to form a vicinal diol. This transformation can be accomplished using several reagents, with the stereochemical outcome depending on the chosen method. wikipedia.org

Syn-dihydroxylation: This is typically achieved using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) (Upjohn dihydroxylation) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. orgsyn.orgorganic-chemistry.orgmasterorganicchemistry.com These reactions proceed through a concerted mechanism, resulting in the formation of a syn-diol. masterorganicchemistry.com The allylic hydroxyl group can influence the facial selectivity of the dihydroxylation.

Anti-dihydroxylation: This can be achieved through a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide with water.

| Reagent(s) | Transformation | Stereochemistry |

| m-CPBA | Epoxidation | Syn-addition |

| 1. OsO₄ (cat.), NMO 2. NaHSO₃ | Dihydroxylation | Syn-addition |

| Cold, dilute KMnO₄, NaOH | Dihydroxylation | Syn-addition |

| 1. m-CPBA 2. H₃O⁺ | Dihydroxylation | Anti-addition |

Regioselectivity and Stereoselectivity in Chemical Transformations

The regioselectivity and stereoselectivity of the reactions involving this compound are critical considerations for its use in organic synthesis.

Regioselectivity , the preference for bond formation at one position over another, is prominently illustrated in the electrophilic addition reactions. As dictated by Markovnikov's rule, the formation of the more stable tertiary carbocation at C-4 directs the addition of the nucleophile to this position. pressbooks.pub

Stereoselectivity , the preferential formation of one stereoisomer over another, is a key feature of many of the reactions at the carbon-carbon double bond.

Catalytic Hydrogenation: The syn-addition of hydrogen atoms to the double bond from the catalyst surface leads to the formation of specific stereoisomers. The existing stereocenter at C-4 in the product will be formed with a defined relative stereochemistry.

Epoxidation and Dihydroxylation: The facial selectivity of these reactions is often influenced by the allylic hydroxyl group. The hydroxyl group can coordinate to the electrophilic reagent (e.g., the metal in OsO₄ or the peroxy acid), directing the attack to the same face of the double bond. This substrate-directing effect can lead to a high degree of stereocontrol. For example, in the Sharpless asymmetric dihydroxylation, the use of chiral ligands with osmium tetroxide can lead to the formation of a specific enantiomer of the diol. wikipedia.org

The table below summarizes the expected major products for various transformations, highlighting the regiochemical and stereochemical outcomes.

| Reaction | Reagent(s) | Expected Major Product | Selectivity |

| Hydrohalogenation | HBr | Methyl 5-bromo-6-hydroxy-4-methylhexanoate | Regioselective (Markovnikov) |

| Catalytic Hydrogenation | H₂, Pd/C | (4R,5S)-Methyl 6-hydroxy-4-methylhexanoate and (4S,5R)-Methyl 6-hydroxy-4-methylhexanoate (racemic mixture) | Stereoselective (syn-addition) |

| Syn-Dihydroxylation | OsO₄, NMO | Methyl (4R,5S)-4,5,6-trihydroxy-4-methylhexanoate and (4S,5R)-Methyl 4,5,6-trihydroxy-4-methylhexanoate (racemic mixture) | Stereoselective (syn-addition) |

| Epoxidation | m-CPBA | Methyl (2R,3S)-3-((R)-1-hydroxyethyl)-3-methyloxirane-2-carboxylate and (2S,3R)-Methyl 3-((S)-1-hydroxyethyl)-3-methyloxirane-2-carboxylate (racemic mixture) | Stereoselective (syn-addition) |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For methyl (E)-6-hydroxy-4-methylhex-4-enoate, the ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl ester, the methylene (B1212753) groups, the vinylic proton, the methyl group attached to the double bond, and the hydroxymethylene group.

The presence of the methyl ester is confirmed by a singlet peak around 3.67 ppm. The methylene protons adjacent to the ester group (C2) would appear as a triplet, while the methylene protons at C3 would be a multiplet due to coupling with protons on both adjacent carbons. The vinylic proton at C5 would likely appear as a triplet, and the protons of the hydroxymethylene group (C6) as a doublet. The methyl group at C4 would present as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~2.40 | Triplet |

| H-3 | ~2.30 | Multiplet |

| H-5 | ~5.40 | Triplet |

| H-6 | ~4.10 | Doublet |

| -OCH₃ | 3.67 | Singlet |

| 4-CH₃ | ~1.70 | Singlet |

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group (C1) is expected to resonate at the lowest field, typically around 174 ppm. The carbons of the double bond (C4 and C5) would appear in the vinylic region of the spectrum. The carbon of the methyl ester group (-OCH₃) will have a characteristic shift around 51 ppm. The other aliphatic carbons will appear at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~174 |

| C-2 | ~35 |

| C-3 | ~25 |

| C-4 | ~138 |

| C-5 | ~125 |

| C-6 | ~60 |

| -OCH₃ | ~51 |

| 4-CH₃ | ~16 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the protons on C2 and C3, and between the vinylic proton on C5 and the methylene protons on C6.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity of the ester group and the methyl group on the double bond. For example, a correlation between the methyl ester protons (-OCH₃) and the carbonyl carbon (C1) would be expected.

As of the latest literature review, specific 2D NMR data for this compound is not publicly available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ion peaks. The fragmentation pattern is characteristic of the compound's structure.

For this compound (C₈H₁₄O₃), the expected molecular weight is 158.19 g/mol . The EI-MS spectrum would likely show a molecular ion peak at m/z 158. Key fragmentation pathways could include the loss of a methoxy (B1213986) group (-OCH₃, 31 u) to give a peak at m/z 127, loss of a water molecule (-H₂O, 18 u) from the hydroxyl group, and cleavage of the carbon-carbon bonds in the aliphatic chain.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺).

For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule at m/z 159.1 [M+H]⁺. A sodium adduct at m/z 181.1 [M+Na]⁺ might also be observed. This technique is less likely to cause extensive fragmentation compared to EI-MS, making it ideal for confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the calculation of a unique elemental formula, distinguishing the compound from others with the same nominal mass.

For this compound, with the molecular formula C₈H₁₄O₃, the exact mass can be calculated by summing the masses of its constituent atoms. This theoretical value is then compared against the experimentally measured mass to confirm the compound's identity.

| Parameter | Value |

| Molecular Formula | C₈H₁₄O₃ |

| Calculated Exact Mass | 158.0943 g/mol |

| Experimentally Observed Ion | [M+H]⁺, [M+Na]⁺, or other adducts |

| Required Mass Accuracy | < 5 ppm |

This table presents calculated data for HRMS analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, generating a spectrum that serves as a molecular fingerprint. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, ester, and alkene functionalities.

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Description |

| Alcohol | O-H stretch | 3500 - 3200 (broad) | Indicates the presence of the hydroxyl group. |

| Ester | C=O stretch | 1750 - 1735 | Characteristic strong absorption for the ester carbonyl. |

| Alkene | C=C stretch | 1670 - 1660 | Indicates the carbon-carbon double bond. The (E)-configuration influences this peak. |

| Ester | C-O stretch | 1300 - 1000 | Corresponds to the stretching vibrations of the C-O single bonds in the ester group. |

This table outlines the expected IR absorption frequencies for the key functional groups in the molecule.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a fundamental set of laboratory techniques for the separation of mixtures. For this compound, various chromatographic methods are employed to assess its purity, quantify it, and monitor its synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like this compound. A standard purity assessment would involve a reversed-phase column where the compound is eluted with a polar mobile phase.

For determining the enantiomeric excess (e.e.), a specialized chiral stationary phase (CSP) is required. Chiral HPLC can separate the two enantiomers of the compound, allowing for their individual quantification. The choice of the chiral column and mobile phase is critical and often requires methodological development.

Representative HPLC Purity Analysis Method:

| Parameter | Description |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol (B129727) |

| Detector | UV detector at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector |

| Flow Rate | ~1.0 mL/min |

This table describes a typical setup for HPLC purity analysis.

Representative Chiral HPLC Method for Enantiomeric Excess:

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | Typically a non-polar organic solvent mixture (e.g., hexane/isopropanol) |

| Detector | UV detector |

| Outcome | Baseline separation of the (R) and (S) enantiomers |

This table outlines a general approach for chiral HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for analyzing volatile compounds. While this compound has a hydroxyl group that can make it less volatile, it can often be analyzed directly or after derivatization (e.g., silylation of the alcohol) to increase its volatility and thermal stability. sigmaaldrich.com The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer, providing a mass spectrum for each component. nih.govbldpharm.com

The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

Predicted GC-MS Fragmentation:

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 158 | [C₈H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 140 | [M - H₂O]⁺ | Loss of water from the hydroxyl group. |

| 127 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |

| 99 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

This table presents predicted key fragments in the mass spectrum of the compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring the progress of a chemical reaction and for preliminary purity checks. A small amount of the sample is spotted onto a plate coated with a stationary phase (typically silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable mobile phase.

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The resulting retention factor (Rf) value is characteristic of the compound in that specific TLC system.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate/Hexane mixture (e.g., 30:70 v/v) |

| Visualization | UV light (if UV active) and/or staining with potassium permanganate (B83412) (KMnO₄) solution, which reacts with the alkene and alcohol functional groups. |

| Expected Rf | ~0.3 - 0.5 (highly dependent on exact solvent system) |

This table describes a typical TLC system for the analysis of the target compound.

Optical Rotation Measurements for Chiral Purity Determination

Since this compound is a chiral molecule (due to the stereocenter that would be created upon reduction of the double bond or other substitutions), its enantiomers will rotate plane-polarized light in opposite directions. Optical rotation measurement using a polarimeter is a classic method to assess the chiral purity of a sample.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

There is currently a lack of published research detailing comprehensive quantum chemical calculations specifically for methyl (E)-6-hydroxy-4-methylhex-4-enoate. Such studies, employing methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations with various basis sets, would be invaluable for understanding the molecule's electronic structure.

Key parameters that could be determined from these calculations include:

Optimized molecular geometry: Providing precise bond lengths, bond angles, and dihedral angles.

Distribution of electron density: Identifying electron-rich and electron-poor regions of the molecule.

Frontier molecular orbitals (HOMO and LUMO): Offering insights into the molecule's reactivity and electronic transitions.

Thermodynamic properties: Such as the heat of formation and Gibbs free energy, which are fundamental to understanding its stability.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

No specific molecular docking or molecular dynamics (MD) simulation studies have been published for this compound. These computational techniques are essential for predicting how a molecule might interact with biological targets, such as proteins or enzymes.

Future research in this area could involve:

Virtual screening: Docking the compound against a library of known protein structures to identify potential biological targets.

Binding mode analysis: Detailed examination of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and a specific target.

Molecular dynamics simulations: To study the stability of the ligand-protein complex over time and to understand the conformational changes that may occur upon binding.

Without such studies, the potential bioactivity and mechanism of action of this compound at a molecular level remain purely speculative.

Prediction of Reactivity and Reaction Mechanisms

A thorough computational investigation into the reactivity and potential reaction mechanisms of this compound is not present in the current scientific literature. Theoretical methods can be employed to predict the most likely sites for nucleophilic or electrophilic attack, as well as to map out the energy profiles of potential reaction pathways. This could include studying its susceptibility to hydrolysis, oxidation, or other chemical transformations. Such predictive studies are crucial for understanding its chemical stability and potential metabolic fate.

Conformation Analysis through Computational Methods

Detailed computational conformational analysis of this compound has not been reported. The presence of several rotatable bonds suggests that the molecule can adopt multiple conformations, which can significantly influence its physical and biological properties. A systematic conformational search using methods such as molecular mechanics or quantum chemical calculations would be necessary to identify the low-energy conformers and to understand the energy barriers between them. This information is critical for a complete understanding of its structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

There are no published Quantitative Structure-Activity Relationship (QSAR) studies involving this compound or its derivatives. QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. The development of such models would require a dataset of structurally related compounds with measured biological activities. Given the lack of biological data and the absence of a library of derivatives in the literature, the application of QSAR for the rational design of new analogues with potentially enhanced or modified activities has not been undertaken.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Design and Synthesis of Mycophenolic Acid Analogues for Therapeutic Purposes

The quest for more effective and less toxic immunosuppressive and anticancer agents has driven extensive research into the modification of Mycophenolic Acid (MPA). Methyl (E)-6-hydroxy-4-methylhex-4-enoate, also known as Mycophenolic acid methyl ester, is a central precursor and intermediate in the synthesis of a wide array of MPA analogues. nih.govnih.gov MPA itself is a natural product of the Penicillium fungus, first isolated in 1896, and is composed of a substituted phthalide (B148349) ring linked to a six-carbon chain with a crucial (E)-configuration double bond. mdpi.com Its biological activity stems from its role as a potent, reversible, non-competitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), an essential enzyme for the de novo synthesis of guanine (B1146940) nucleotides. nih.govmdpi.com This inhibition primarily affects the proliferation of B and T lymphocytes, making MPA a powerful immunosuppressant. drugbank.com

However, side effects associated with MPA and its clinically used prodrugs, Mycophenolate Mofetil (MMF) and Mycophenolate Sodium (MPS), have spurred the development of new analogues to improve therapeutic outcomes. nih.gov Synthetic strategies often involve modifications at the C-5, C-7, and C-6' positions of the MPA scaffold. nih.gov

Researchers have successfully synthesized novel MPA analogues through classical methods like silylation and esterification. mdpi.com For instance, the esterification of MPA with various alcohols is a common strategy to generate new derivatives. mdpi.com The methyl ester, this compound, has been used as a direct precursor in the synthesis of compounds like mycophenolic acid β-D-glucuronide and propargylamine (B41283) mycophenolate analogues. nih.gov Furthermore, the carboxylic acid group of MPA can be reduced to form mycophenolic alcohol, which serves as a handle for further coupling reactions to create complex analogues, such as methylenebis(phosphonate) analogues of mycophenolic adenine (B156593) dinucleotide (MAD). lgcstandards.com These synthetic efforts aim to produce compounds with enhanced bioavailability, reduced toxicity, and improved selectivity. nih.govmostwiedzy.pl

Development of Targeted Therapies through Rational Structural Modification

Rational structural modification of the this compound core structure is a key strategy in the development of targeted therapies. By altering specific functional groups, chemists can fine-tune the molecule's pharmacological profile to enhance its efficacy against specific diseases while minimizing off-target effects. The development of MPA analogues is a prime example of this approach, with the goal of creating compounds that are more effective and less toxic than the parent drug. nih.gov

One area of focus is oncology. Researchers have designed and synthesized MPA analogues with potent cytotoxic activity against various cancer cell lines. nih.govmdpi.com For example, a series of propargylamine mycophenolate derivatives demonstrated selective cytotoxic activity against the neuroblastoma SH-SY5Y cell line. nih.gov In another study, newly synthesized silyl (B83357) and trityl analogues of MPA were evaluated for their cytotoxic effects on four osteosarcoma cancer cell lines (MNNG/HOS, U2OS, 143B, and SaOS-2). mdpi.com One of the most potent compounds, a silicon-containing analogue, exhibited significant cytotoxicity against these cancer cells with IC₅₀ values ranging from 0.64 to 2.27 μM, while showing low toxicity to normal human cells. mdpi.com

Another target for rational design is overcoming metabolic limitations of MPA, such as its glucuronidation in the body, which can lead to variable patient responses. nih.govnih.gov The synthesis of a methylenebis(phosphonate) analogue of mycophenolic adenine dinucleotide (MAD) created a molecule that was not converted into the inactive glucuronide when tested with uridine (B1682114) 5'-diphosphoglucuronyltransferase, demonstrating successful rational modification to resist metabolic breakdown. lgcstandards.com These examples underscore how targeted structural changes to the MPA framework can lead to the discovery of promising new therapeutic candidates for a range of diseases. nih.govresearchgate.net

Table 1: Cytotoxic Activity of a Mycophenolic Acid Analogue

This table presents the half-maximal inhibitory concentration (IC₅₀) values of a silicon-containing MPA analogue against various osteosarcoma cell lines.

| Cell Line | IC₅₀ (μM) |

| MNNG/HOS | 0.64 |

| U2OS | 1.10 |

| 143B | 2.27 |

| SaOS-2 | 1.25 |

| Data sourced from a study on the design and synthesis of Mycophenolic Acid analogues for osteosarcoma cancer treatment. mdpi.com |

Use as a Chemical Reference Standard in Pharmaceutical Quality Control and Research

This compound plays a crucial role as a chemical reference standard in the pharmaceutical industry. drugbank.comlgcstandards.com It is identified as a known impurity of Mycophenolate Mofetil (MMF), specifically designated as "Mycophenolate Mofetil - Impurity E". pharmaffiliates.com As such, its availability as a high-purity reference material is essential for the quality control of MMF drug products.

Pharmaceutical manufacturers use this reference standard to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect, identify, and quantify this specific impurity in batches of the active pharmaceutical ingredient (API) and finished drug products. nih.gov This ensures that the amount of Impurity E remains below the safety thresholds established by regulatory bodies. The use of well-characterized reference standards is a fundamental requirement for compliance with Good Manufacturing Practices (GMP) and for ensuring the safety and efficacy of the final medicinal product. LGC Standards, a provider of reference materials, lists the compound specifically for this purpose in pharmaceutical testing. lgcstandards.com

Table 2: Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | Methyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoate | pharmaffiliates.com |

| CAS Number | 31858-66-9 | nih.gov |

| Molecular Formula | C₁₈H₂₂O₆ | nih.gov |

| Molecular Weight | 334.36 g/mol | nih.gov |

| Appearance | White Solid / Crystalline Solid | nih.gov |

| This table summarizes key properties of the compound, often required for its use as a reference standard. |

Applications as a Building Block for Diverse Chemical Libraries

In modern drug discovery, the synthesis of chemical libraries containing a multitude of structurally related compounds is a cornerstone for identifying new drug leads. This compound and its parent acid, MPA, serve as valuable building blocks for the creation of such libraries. nih.gov A building block is a molecule that can be readily incorporated into a larger structure through chemical reactions. pharmaffiliates.com

The core structure of MPA, featuring a substituted phthalide and a modifiable hexenoic acid chain, provides an excellent scaffold for combinatorial chemistry. nih.govmdpi.com By systematically reacting this scaffold with a variety of other chemical reagents, researchers can generate a large and diverse library of analogues. For example, the carboxylic acid function can be converted into a range of esters and amides, while the phenolic hydroxyl group can be alkylated or acylated. mdpi.commostwiedzy.pl

The synthesis of MPA-amino acid derivatives and conjugates with other molecules like thalidomide (B1683933) or acridine (B1665455) showcases the utility of the MPA core as a versatile building block. nih.govmostwiedzy.plresearchgate.net Each new analogue in the resulting library can then be screened for biological activity against various targets, such as enzymes or cellular pathways. This building block approach accelerates the discovery process by allowing for the rapid exploration of a defined chemical space around a known active pharmacophore, increasing the probability of finding compounds with improved therapeutic properties. pharmaffiliates.com

Emerging Applications in Agrochemical Research and Development

While the primary focus of research on Mycophenolic Acid (MPA) and its derivatives has been in medicine, its inherent biological activities suggest potential applications in the agrochemical sector. MPA is a mycotoxin naturally produced by several species of Penicillium fungi, which are commonly found in soil and on decaying vegetation. nih.govnih.govresearchgate.net A key characteristic of MPA is its broad-spectrum biological activity, which includes antifungal and antibacterial properties. nih.govchemicalbook.comnih.gov

The antifungal nature of MPA makes it a candidate for investigation as a natural fungicide for plant protection. chemicalbook.comnih.gov Fungal pathogens are a major cause of crop loss worldwide, and there is a growing demand for effective and environmentally benign fungicides. Natural products are a promising source of new agrochemical leads. The ability of MPA to inhibit the growth of various fungal strains, including plant pathogens, could potentially be harnessed for agricultural use. chemicalbook.com

Research into the application of MPA or its derivatives, such as this compound, in this field is still emerging. Further studies would be required to evaluate its efficacy against key plant pathogens, its phytotoxicity, and its environmental fate. However, the known antifungal and antibacterial activities of the parent compound provide a strong rationale for exploring its potential as a lead structure for the development of novel agrochemicals. nih.govchemicalbook.com

Degradation Pathways and Stability Studies in Research

Identification and Characterization of Degradation Products and Impurities

Specific degradation products and impurities for methyl (E)-6-hydroxy-4-methylhex-4-enoate have not been documented in dedicated scientific literature. However, based on its chemical structure, potential degradation pathways can be hypothesized. The ester and alcohol functional groups, along with the carbon-carbon double bond, represent reactive sites susceptible to degradation.

Potential degradation could lead to the formation of (E)-6-hydroxy-4-methylhex-4-enoic acid through hydrolysis of the methyl ester group. Further degradation could involve oxidation of the primary alcohol to an aldehyde or a carboxylic acid. The double bond could also be a site for oxidation, potentially leading to cleavage of the carbon chain.

It is important to note that this compound is listed as Impurity E of Mycophenolate Mofetil. pharmaffiliates.com This suggests that it can be present as a process-related impurity or a degradation product in drug substances like Mycophenolate Mofetil. The characterization of such impurities is crucial for ensuring the quality and safety of the final pharmaceutical product.

Table 1: Potential Degradation Products of this compound

| Potential Degradation Product | Potential Degradation Pathway |

| (E)-6-hydroxy-4-methylhex-4-enoic acid | Hydrolysis |

| (E)-6-oxo-4-methylhex-4-enoate | Oxidation of the primary alcohol |

| Methyl (E)-4-methyl-6-oxohex-4-enoate | Oxidation of the primary alcohol |

Forced Degradation Studies under Various Stress Conditions (e.g., Acidic, Basic, Oxidative, Photolytic)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. In the absence of specific studies on this compound, a general overview of expected degradation under different stress conditions can be provided based on its functional groups.

Acidic Conditions: Under acidic conditions, the ester linkage is susceptible to hydrolysis, which would lead to the formation of (E)-6-hydroxy-4-methylhex-4-enoic acid and methanol (B129727). The rate of this hydrolysis would be dependent on the acid concentration and temperature.

Basic Conditions: Basic hydrolysis (saponification) of the ester would also yield (E)-6-hydroxy-4-methylhex-4-enoic acid, likely as its corresponding salt. This reaction is typically faster than acid-catalyzed hydrolysis.

Oxidative Conditions: The primary alcohol and the double bond are prone to oxidation. Treatment with oxidizing agents could result in a variety of products, including aldehydes, carboxylic acids, or even cleavage of the molecule at the double bond.

Photolytic Conditions: The presence of a chromophore, in this case, the carbon-carbon double bond, suggests potential susceptibility to photodegradation. The energy from light could induce isomerization around the double bond or other photochemical reactions.

Table 2: Predicted Behavior of this compound under Forced Degradation

| Stress Condition | Predicted Primary Degradation Pathway | Likely Primary Degradant |

| Acidic | Hydrolysis | (E)-6-hydroxy-4-methylhex-4-enoic acid |

| Basic | Saponification | Salt of (E)-6-hydroxy-4-methylhex-4-enoic acid |

| Oxidative | Oxidation | Aldehydes, carboxylic acids |

| Photolytic | Isomerization/Photochemical reactions | Geometric isomers, other photoproducts |

Development of Stability-Indicating Analytical Methodologies for Related Compounds (e.g., HPLC, HPTLC)

While no specific stability-indicating methods have been published for this compound, methods developed for related compounds like Mycophenolate Mofetil can provide a framework. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose due to its high resolution and sensitivity.

A typical stability-indicating HPLC method would involve:

A reversed-phase column (e.g., C18).

A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Gradient elution to resolve the parent compound from its degradation products.

UV detection at a wavelength where the compound and its potential impurities have significant absorbance.

High-Performance Thin-Layer Chromatography (HPTLC) could also be employed as a simpler, high-throughput alternative for monitoring stability. The development of such a method would require the selection of an appropriate stationary phase, mobile phase, and visualization technique to achieve the necessary separation.

The validation of any stability-indicating method is crucial and would involve assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose.

Table 3: Common Analytical Techniques for Stability Studies

| Technique | Typical Application in Stability Studies |

| High-Performance Liquid Chromatography (HPLC) | Separation, identification, and quantification of the parent drug and its degradation products. |

| High-Performance Thin-Layer Chromatography (HPTLC) | A rapid and cost-effective method for the separation and estimation of compounds and their impurities. |

| Mass Spectrometry (MS) | Identification of unknown degradation products by providing molecular weight and structural information. |

Future Research Directions and Unexplored Avenues

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of methyl (E)-6-hydroxy-4-methylhex-4-enoate is a paramount objective for future research. Current synthetic strategies, while effective, may rely on hazardous reagents or generate significant chemical waste. Future efforts will likely focus on the principles of green chemistry to create more sustainable and atom-economical synthetic pathways. labmanager.comrsc.org

One promising avenue is the exploration of biocatalysis, utilizing enzymes or whole-cell systems to perform key transformations with high selectivity and under mild reaction conditions. This approach could significantly reduce the environmental impact of the synthesis. Additionally, the development of novel catalytic systems, such as those employing earth-abundant metals, could provide more sustainable alternatives to current methods that may use precious metal catalysts. labmanager.combritishwaterfilter.com The application of flow chemistry and microreactor technologies also presents an opportunity to improve reaction efficiency, safety, and scalability, contributing to a more sustainable production process. rsc.org Research into Cross-Dehydrogenative Coupling (CDC) reactions, which aim to form C-C or C-heteroatom bonds with minimal pre-functionalization, could also lead to more direct and efficient synthetic routes. labmanager.combritishwaterfilter.com

Key Research Objectives for Sustainable Synthesis:

| Research Objective | Potential Approaches | Expected Outcome |

| Development of Biocatalytic Routes | Whole-cell biotransformation, isolated enzyme catalysis | Highly selective and environmentally friendly synthesis |

| Exploration of Novel Catalysts | Earth-abundant metal catalysts, photocatalysis | Reduced reliance on precious metals and improved energy efficiency |

| Implementation of Flow Chemistry | Microreactor-based synthesis | Enhanced reaction control, safety, and scalability |

| Application of CDC Reactions | Direct C-H activation strategies | Increased atom economy and reduced waste generation |

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

A fundamental area for future investigation is the elucidation of the precise molecular mechanisms through which this compound exerts any potential biological effects. Understanding these interactions at the atomic level is crucial for its development as a research tool or therapeutic agent. A variety of advanced biophysical and computational techniques can be employed to achieve this. nih.govresearchgate.net

Techniques such as X-ray crystallography and cryo-electron microscopy could provide high-resolution structural data of the compound bound to its biological target, revealing the specific amino acid residues involved in the interaction. nih.gov Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for studying the dynamics of the protein-ligand interaction and can be used to map the binding site. nih.govnih.gov Isothermal Titration Calorimetry (ITC) can be used to precisely measure the thermodynamic parameters of binding, providing insights into the driving forces of the interaction. nih.govwikipedia.org

Complementing these experimental approaches, molecular dynamics simulations can offer a dynamic view of the binding process, helping to identify key conformational changes and transient interactions that are not easily captured by static structural methods.

Methods for Elucidating Molecular Interactions:

| Technique | Information Gained |

| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the compound-target complex |

| NMR Spectroscopy | Binding site mapping, conformational changes, and interaction dynamics |

| Isothermal Titration Calorimetry | Thermodynamic parameters of binding (affinity, enthalpy, entropy) |

| Molecular Dynamics Simulations | Dynamic behavior of the compound-target complex over time |

Discovery of New Biological Activities for Compound Analogues through High-Throughput Screening

High-throughput screening (HTS) represents a powerful strategy for discovering novel biological activities of analogues of this compound. drugtargetreview.comarvojournals.orgresearchgate.netox.ac.uk By systematically testing a library of structurally related compounds against a wide array of biological targets, HTS can rapidly identify "hits" with potential therapeutic relevance. researchgate.netresearchgate.net This approach is not limited by preconceived notions of the compound's function, allowing for the discovery of entirely new applications. drugtargetreview.com

Future research should involve the creation of a focused library of analogues of this compound, systematically modifying different parts of the molecule to explore the structure-activity relationship (SAR). This library could then be screened against a diverse panel of assays, including enzymatic assays, cell-based assays, and receptor binding assays, to identify compounds with interesting biological profiles. drugtargetreview.com The most common targets for HTS campaigns are enzymes, which are amenable to this type of research due to their catalytic reactions. drugtargetreview.com

High-Throughput Screening Workflow:

| Step | Description |

| Library Design and Synthesis | Creation of a diverse set of analogues of the parent compound. |

| Assay Development | Optimization of robust and sensitive assays for a variety of biological targets. |

| High-Throughput Screening | Automated testing of the compound library against the developed assays. |

| Hit Identification and Validation | Identification of active compounds ("hits") and confirmation of their activity. |

| Lead Optimization | Further chemical modification of validated hits to improve potency and selectivity. |

Advanced Computational Design and Optimization of Next-Generation Derivatives

Computer-aided drug design (CADD) offers a rational and efficient approach to the design and optimization of next-generation derivatives of this compound. mdpi.comtandfonline.comnih.govnih.gov By leveraging computational models, researchers can predict the biological activity and pharmacokinetic properties of novel compounds before they are synthesized, significantly reducing the time and cost associated with drug discovery. nih.govresearchgate.net

Structure-based drug design (SBDD) can be employed if the three-dimensional structure of a biological target is known. nih.gov This involves using molecular docking to predict how different analogues will bind to the target's active site and using this information to design compounds with improved affinity and selectivity. tandfonline.com Ligand-based drug design (LBDD) methods, such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping, can be used when the target structure is unknown. nih.gov These methods rely on the chemical structures and biological activities of a set of known active compounds to build predictive models. nih.govresearchgate.net

Machine learning and artificial intelligence are also playing an increasingly important role in CADD, with the ability to analyze large datasets and identify complex patterns that may not be apparent to human researchers. mdpi.comresearchgate.net

Computational Design Strategies:

| Strategy | Description |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. |

| Molecular Dynamics | Simulates the movement of atoms and molecules to understand their dynamic behavior. |

| QSAR Modeling | Relates the chemical structure of a compound to its biological activity. |

| Pharmacophore Mapping | Identifies the essential 3D arrangement of functional groups required for biological activity. |

| Machine Learning | Uses algorithms to learn from data and make predictions about new compounds. |

Investigation of Natural Biogenesis and Enzyme Pathways Involved in its Formation

A fascinating and largely unexplored area of research is the potential natural origin of this compound. Investigating its biogenesis could reveal novel enzymatic pathways and provide a blueprint for biocatalytic synthesis. Many natural products with similar structural features, such as polyketides and fatty acid derivatives, are synthesized by complex multienzyme systems known as polyketide synthases (PKSs) and fatty acid synthases (FASs). nih.govwikipedia.orgnih.govimperial.ac.ukresearchgate.net

Future research could involve screening extracts from various organisms, such as bacteria, fungi, and plants, for the presence of the compound or its derivatives. wikipedia.org If a natural source is identified, a combination of genomics, transcriptomics, and metabolomics could be used to identify the biosynthetic gene cluster responsible for its production. wenglab.netnih.govmpg.de This would involve sequencing the organism's genome, identifying candidate genes based on homology to known PKS or FAS genes, and then functionally characterizing the enzymes to confirm their role in the biosynthetic pathway. wenglab.netresearchgate.net Chemoproteomics, using affinity probes, could also be a valuable tool for isolating and identifying the active enzymes involved in the biosynthetic pathway from complex biological samples. frontiersin.org

Approaches to Investigate Natural Biogenesis:

| Approach | Methodology | Goal |

| Natural Product Screening | Analysis of extracts from diverse organisms (e.g., via LC-MS) | Identification of a natural source of the compound |

| Genome Mining | Bioinformatic analysis of genomic data for biosynthetic gene clusters | Identification of candidate genes for the biosynthetic pathway |

| Gene Knockout/RNAi | Silencing of candidate genes to observe changes in metabolite production | Confirmation of the involvement of specific genes in the pathway |